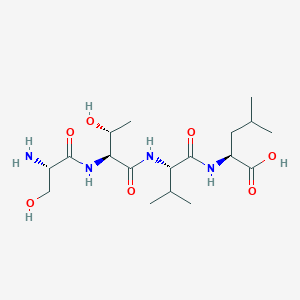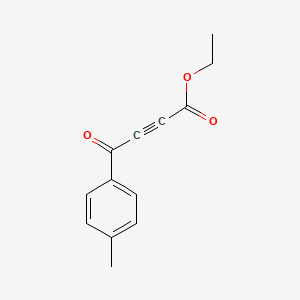
Ethyl 4-(4-methylphenyl)-4-oxobut-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-methylphenyl)-4-oxobut-2-ynoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a but-2-ynoate moiety, which is further substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methylphenyl)-4-oxobut-2-ynoate can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methylphenyl)-4-oxobut-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the alkyne moiety to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(4-methylphenyl)-4-oxobutanoic acid, while reduction could produce 4-(4-methylphenyl)-4-hydroxybutanoate.
Scientific Research Applications
Ethyl 4-(4-methylphenyl)-4-oxobut-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methylphenyl)-4-oxobut-2-ynoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-methylphenyl)-4-pentenoate: This compound shares a similar structural framework but differs in the presence of a pentenoate moiety instead of a but-2-ynoate group.
Ethyl 4-(4-methylphenyl)-4-oxobutanoate: Similar to Ethyl 4-(4-methylphenyl)-4-oxobut-2-ynoate, but with a saturated butanoate chain.
Uniqueness
This compound is unique due to its alkyne functionality, which imparts distinct reactivity and potential for diverse chemical transformations. This structural feature sets it apart from similar compounds and expands its utility in synthetic and medicinal chemistry.
Properties
CAS No. |
923286-31-1 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
ethyl 4-(4-methylphenyl)-4-oxobut-2-ynoate |
InChI |
InChI=1S/C13H12O3/c1-3-16-13(15)9-8-12(14)11-6-4-10(2)5-7-11/h4-7H,3H2,1-2H3 |
InChI Key |
URVJITJCSCWMIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-bis[(E)-2-nitroethenyl]benzene](/img/structure/B14173071.png)
![N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine](/img/structure/B14173076.png)
![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
![N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine](/img/structure/B14173081.png)
![1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14173089.png)
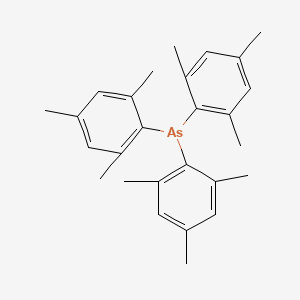


![[(1-Butoxyhexyl)oxy]benzene](/img/structure/B14173107.png)
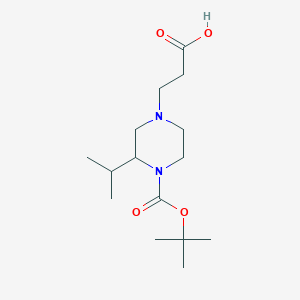
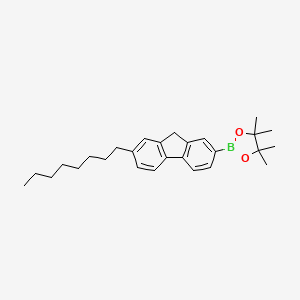
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, N-cyclopropyl-4-fluoro-1-(4-methoxybutyl)](/img/structure/B14173131.png)
![1-[(2,6-Difluorophenyl)methoxy]-3-(furan-2-yl)-4-oxidoquinoxalin-4-ium-2-one](/img/structure/B14173133.png)
